molecular formula C10H8OS B1273516 3-Thiophen-2-ylphenol CAS No. 29886-66-6

3-Thiophen-2-ylphenol

Cat. No. B1273516
CAS RN: 29886-66-6
M. Wt: 176.24 g/mol
InChI Key: JNRLPFAEBJQNQG-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylphenol is a compound that is part of a broader class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The derivatives of thiophene, such as those mentioned in the provided papers, have been studied for various applications due to their interesting chemical and physical properties. These properties are often modified by substituents on the thiophene ring, which can significantly alter the behavior of the compound in chemical reactions and its potential applications in materials science, electronics, and pharmaceuticals .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) was synthesized using a Claisen-Schmidt condensation reaction, which is a common method for forming carbon-carbon double bonds in the synthesis of chalcones and related compounds . Another example is the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction involving nucleophilic substitution of a cyano group . Additionally, 3-alkylphenols derived from natural resources have been used to synthesize thiobisphenols by reacting with sulfur dichloride, indicating a route to synthesize related compounds from renewable sources .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and reactivity. X-ray diffraction studies have been used to confirm the structure of synthesized compounds, such as TTCP, which crystallizes in the monoclinic space group with specific cell dimensions and exhibits both inter and intramolecular hydrogen bonds contributing to the stability of the molecule . The molecular structure can also influence the optical properties, as seen in the nonlinearity in the third harmonic generation observed in TTCP .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions based on their functional groups and molecular structure. For example, the electrochemical polymerization properties of 3-thiophenemethanol and 3-methylthiophene have been compared, showing that the presence of an OH group can significantly affect the polymerization process and the properties of the resulting polymer . The reactivity of thiophene derivatives can also be influenced by the presence of substituents, as seen in the oxidation of thiophen-3(2H)-ones, where the radicals formed can couple to give dimers and undergo further oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse and can be tailored for specific applications. The copolymerization of 3-(4-fluorophenyl)thiophene with other monomers like 3,4-ethylenedioxythiophene results in materials with good electrochemical behaviors, high conductivity, and excellent ambient stability, making them suitable for electronic applications . The photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives have been explored for their potential in creating thermally irreversible photochromic systems, which could have applications in smart materials and displays . Additionally, the antibacterial activity of certain thiophene derivatives has been investigated, showing broad-spectrum activity against various strains of bacteria, indicating potential pharmaceutical applications .

Scientific Research Applications

Photochromic Properties

3-Thiophen-2-ylphenol derivatives exhibit unique photochromic properties. A study by Uchida, Nakayama, & Irie (1990) highlighted that certain derivatives undergo reversible photocyclization, creating stable, colored closed-ring forms. This property makes them suitable for applications in materials that change color under light exposure.

Polythiophene Derivatives in Chemical Sensing and Biomedical Applications

Polythiophene derivatives like poly(2-thiophen-3-yl-malonic acid) have been researched for their solubility in aqueous solutions and potential uses in chemical sensors and ion-selective membranes. Bertran et al. (2010) demonstrated the influence of pH on the molecular structure, hinting at its suitability for pH-sensitive applications.

Energy Storage and Conversion

Thiophene derivatives are investigated for improving lithium-ion battery performance. Xia, Xia, & Liu (2015) found that certain thiophene derivatives enhance the cycling stability of high-voltage LiCoO2 cathodes, suggesting their potential as functional additives in battery technology.

Optoelectronic and Electrochromic Applications

Thiophene derivatives have significant applications in optoelectronics. Anandan et al. (2018) synthesized thiophene dyes demonstrating nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors. Similarly, Tao et al. (2016) and Zhang et al. (2016) explored the electrochromic properties of thiophene-based copolymers, indicating their potential in electrochromic devices and displays.

Semiconductor and Transistor Applications

The synthesis of phenylene-thiophene oligomers, as investigated by Mushrush et al. (2003), opens avenues for their use in organic field-effect transistors and nonvolatile transistor memory elements. These findings are vital for advancing semiconductor technology.

Safety and Hazards

3-Thiophen-2-ylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and harmful if swallowed. It can also cause serious eye irritation .

Mechanism of Action

Target of Action

Thiophene-based compounds, which include 3-thiophen-2-ylphenol, are known to have a variety of biological effects . They have been studied for their potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which are key enzymes in the inflammatory response . The interaction of these compounds with their targets can result in changes in cellular processes, potentially leading to various biological effects .

Biochemical Pathways

Thiophene-based compounds are known to influence and alter the initiation, promotion, and progression of various biological processes

Pharmacokinetics

Polyphenols, a class of compounds that may include this compound, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the polyphenols and thus their pharmacological action .

Result of Action

Thiophene-based compounds are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact effects of this compound at the molecular and cellular level would require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as diet, lifestyle, and exposure to other chemicals can affect how the body metabolizes these compounds and thus their bioavailability and efficacy . Additionally, environmental factors can also influence the epigenetic marks on DNA, which can in turn affect gene expression and the body’s response to compounds like this compound .

Biochemical Analysis

Biochemical Properties

3-Thiophen-2-ylphenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and concentration of this compound. Additionally, it can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate transcription factors, leading to changes in gene expression that affect cellular functions.

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is also crucial for its metabolic processing.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can influence its overall activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules . Additionally, it may be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.

properties

IUPAC Name

3-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRLPFAEBJQNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393696
Record name 3-thiophen-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29886-66-6
Record name 3-thiophen-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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